molecular formula C11H9NOS2 B2578640 (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 50459-52-4

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B2578640
CAS RN: 50459-52-4
M. Wt: 235.32
InChI Key: RKBFVIHBRHJYKX-TWGQIWQCSA-N
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Description

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as 5-methyl-2-mercapto-1,3-thiazol-4-one, is a thiazole derivative that has been studied for its potential applications in organic synthesis and drug development. It is a five-membered heterocyclic compound containing a sulfur atom and a benzylidene group, and is a useful building block for the synthesis of heterocyclic compounds. In recent years, the thiazole derivative has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory, antioxidant, and as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound's synthesis and its reactions with other chemicals have been studied, showing its potential in forming various derivatives. For example, Hammam, Hussain, and Kotob (1990) explored the synthesis and reactions of related compounds, demonstrating its utility in creating new chemical entities (Hammam, Hussain, & Kotob, 1990).

Molecular Structure and Photochemistry

  • Gómez-Zavaglia, Reva, Frija, Cristiano, and Fausto (2006) studied a related compound's molecular structure and photochemistry, highlighting its potential in photochemical applications (Gómez-Zavaglia, Reva, Frija, Cristiano, & Fausto, 2006).

Biological Applications

  • Srinivas, Nagaraj, and Reddy (2008) synthesized novel derivatives and evaluated their nematicidal and antibacterial activity, suggesting potential applications in pest control and antibacterial treatments (Srinivas, Nagaraj, & Reddy, 2008).
  • Abou-Elmagd and Hashem (2016) investigated the antitumor and antimicrobial activities of fused and spiro heterocycles derived from a 2(3H)-furanone derivative, indicating its potential in cancer research (Abou-Elmagd & Hashem, 2016).

Chemical Reactions and Derivatives

  • Faty, Gaafar, and Youssef (2015) conducted research on the synthesis of polysubstituted imidazothiazoles, showing the compound's relevance in creating a variety of chemical derivatives (Faty, Gaafar, & Youssef, 2015).

Spectroscopic and Structural Studies

  • Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, and Viji (2022) conducted spectroscopic identification and structural features analysis of a related compound, which could aid in understanding its chemical properties (Shanmugapriya et al., 2022).

properties

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFVIHBRHJYKX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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